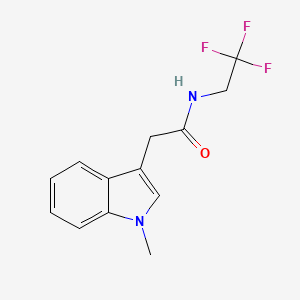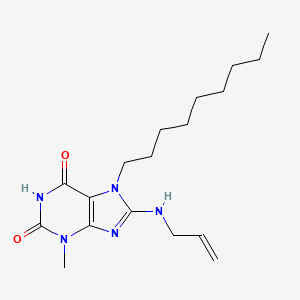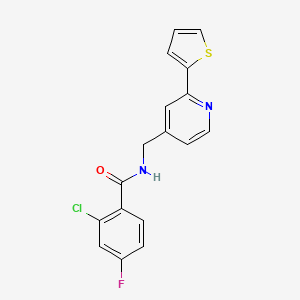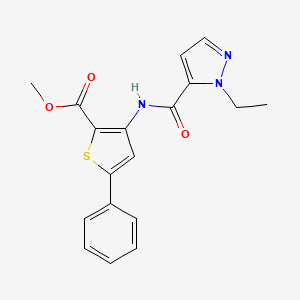
2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFEA and is a derivative of indole-3-acetamide. TFEA has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, including compounds similar to the target molecule, has been explored for their antioxidant activities. These compounds were synthesized through condensation reactions and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, revealing considerable antioxidant activities in several derivatives. The presence of halogens in the phenyl ring of these compounds, such as in compound 3j, 3a, and 3k, significantly contributed to their high antioxidant activity, suggesting the potential of indole-based structures in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antiplasmodial Properties
Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has demonstrated potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The structural requirement for biological activity was identified as a combination of specific phenyl groups within the compounds, pointing to the critical role of the indole structure in mediating biological activity against plasmodial parasites. Theoretical molecular docking suggested these compounds might inhibit parasite lactate dehydrogenase, an essential enzyme for the parasite's energy metabolism, indicating the potential application of such compounds in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Anti-inflammatory Applications
An indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized and characterized for its anti-inflammatory activity through in silico modeling. The compound targeted cyclooxygenase COX-1 and 2 domains, suggesting potential efficacy in anti-inflammatory drug development. The structural analysis through X-ray diffraction, density functional theory calculations, and Hirshfeld surface analysis provided insights into the molecule's stability and interactions, underscoring the indole acetamide's utility in designing new anti-inflammatory agents (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-18-7-9(10-4-2-3-5-11(10)18)6-12(19)17-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDHRDIAMZVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)


![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)


![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)

